Product packaging for Vermiculin(Cat. No.:CAS No. 37244-00-1)

Vermiculin

Cat. No.: B1239846
CAS No.: 37244-00-1
M. Wt: 392.4 g/mol
InChI Key: CFDVIOQSLRJWSU-OZDSWYPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vermiculin is a macrocyclic aglycosidic dilactone, or macrodiolide, antibiotic biosynthesized by the fungus Penicillium vermiculatum . This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, this compound has demonstrated a range of interesting biological activities. It exhibits antibacterial and antiprotozoal properties, making it a compound of interest in microbiology . Furthermore, studies have highlighted its selective suppressive effect on certain reactions of cellular immunity, and it has shown cytotoxic effects that inhibit tumor cells in vitro . The biosynthesis of this compound and related metabolites like vermistatin in Penicillium vermiculatum can be controlled by factors such as the carbon and nitrogen sources in the culture medium, as well as the concentrations of metal ions like Fe³⁺ and Cu²⁺ . Researchers value this compound for its potential in immunology and oncology research. All products from our company labeled "For Research Use Only" are not intended for use in diagnostic procedures and are in compliance with relevant regulatory guidance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O8 B1239846 Vermiculin CAS No. 37244-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37244-00-1

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

(3Z,11Z)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone

InChI

InChI=1S/C20H24O8/c1-13(21)11-17-7-3-15(23)6-10-20(26)28-18(12-14(2)22)8-4-16(24)5-9-19(25)27-17/h5-6,9-10,17-18H,3-4,7-8,11-12H2,1-2H3/b9-5-,10-6-

InChI Key

CFDVIOQSLRJWSU-OZDSWYPASA-N

SMILES

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C

Isomeric SMILES

CC(=O)CC1OC(=O)/C=C\C(=O)CCC(OC(=O)/C=C\C(=O)CC1)CC(=O)C

Canonical SMILES

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C

Synonyms

vermiculin
vermiculine

Origin of Product

United States

Biological Origin and Biosynthesis of Vermiculin

Producer Organisms and Isolation Methodologies for Academic Study

The identification of vermiculin-producing organisms is the first step in understanding its biological significance and potential applications. Researchers have developed specific methods to cultivate these microbes and extract the compound for further investigation.

Microbial Sources: Streptomyces Species and Fungal Strains

This compound is produced by a variety of microorganisms, most notably certain species of fungi. While some sources mention its isolation from Streptomyces species, the most extensively documented producers belong to the fungal kingdom. smolecule.com

Key fungal producers of this compound include:

Penicillium vermiculatum : This species is a well-established producer of this compound. nih.govacs.org In fact, the name "this compound" is derived from this particular fungus.

Talaromyces funiculosus : This fungus, previously known as Penicillium funiculosum, is also a recognized source of this compound. muni.czwikipedia.orgnih.gov

Talaromyces flavus : Research has shown that strains of Talaromyces flavus can produce this compound. nzdr.rumdpi.com

These fungi are typically found in soil and on decaying organic matter, where they play a role in decomposition and nutrient cycling. The production of secondary metabolites like this compound is thought to provide a competitive advantage in these complex microbial communities.

Laboratory Cultivation and Extraction Protocols for Research

To study this compound, scientists must first cultivate the producing microorganism in a controlled laboratory setting. The specific conditions of cultivation can significantly influence the yield of the desired compound. For instance, in Penicillium vermiculatum, the biosynthesis of this compound is affected by the carbon and nitrogen sources in the growth medium. nih.govresearchgate.net Glucose and sucrose (B13894) levels, as well as the presence of corn steep liquor, can alter the production of this compound. nih.gov Additionally, the concentration of iron and copper ions can impact biosynthesis. nih.gov

Once the microorganism has been cultured, the next step is to extract this compound from the fermentation broth. A common method involves ethanol (B145695) precipitation to isolate extracellular polysaccharides and other components, leaving the desired metabolite in the broth for further extraction. researchgate.netznaturforsch.com Modern extraction techniques such as microwave-assisted extraction and ultrasound-assisted extraction are often employed to improve efficiency and reduce solvent consumption compared to traditional methods like maceration or Soxhlet extraction. mdpi.comdergipark.org.tr These methods are crucial for obtaining purified this compound for structural elucidation and biological activity studies. researchgate.net

Biosynthetic Pathway Elucidation

Understanding how this compound is synthesized by its producer organisms requires a deep dive into the genetic and enzymatic machinery involved. This field of study, known as biosynthesis, has revealed that this compound is a polyketide, a class of natural products built from simple acyl-CoA precursors.

Genetic Basis of this compound Biosynthesis

The instructions for synthesizing this compound are encoded in the organism's DNA, specifically within a set of genes known as a biosynthetic gene cluster (BGC). These clusters contain all the necessary genetic information for the enzymes that assemble the this compound molecule.

At the heart of the this compound biosynthetic pathway is a large, multifunctional enzyme called a polyketide synthase (PKS). mdpi.commdpi.com Fungal PKSs are typically iterative type I systems, meaning a single large protein contains multiple catalytic domains that are used repeatedly to build the polyketide chain. mdpi.com The genes encoding these PKS enzymes, along with genes for other modifying enzymes, are located together in a PKS gene cluster. mdpi.com

The identification of these gene clusters is often achieved through genome mining, where the sequenced genome of a producer organism is searched for genes with homology to known PKSs. nih.gov For example, analysis of the genomes of Streptomyces and various fungi has revealed numerous PKS gene clusters, some of which are predicted to be involved in the biosynthesis of compounds like this compound. frontiersin.orgnih.gov The size of these clusters can vary significantly, from a few kilobases to over 80 kb. mdpi.com

Once a PKS gene cluster is identified, researchers work to determine the function of each enzyme encoded within it. This process, known as functional annotation, involves predicting the role of each enzyme based on its amino acid sequence and domain organization. nih.gov For instance, a typical non-reducing PKS (NR-PKS), which is involved in the biosynthesis of aromatic polyketides, will contain essential domains such as a β-ketoacyl synthase (KS), a malonyl-CoA:acyl carrier protein transacylase (MAT), and an acyl carrier protein (ACP). mdpi.com

Further mechanistic studies often involve heterologous expression, where the gene cluster is transferred to a different, more easily manipulated host organism. nih.gov This allows for a more controlled investigation of the biosynthetic pathway and the function of individual enzymes. Through these studies, scientists can understand the step-by-step assembly of the polyketide chain and the subsequent modifications, such as cyclization and hydroxylation, that lead to the final this compound structure. nih.gov The biosynthesis of related polyketides like elaiophylin (B1671157) in Streptomyces has been studied in detail, providing a model for understanding the complex enzymatic reactions involved in the formation of macrocyclic lactones like this compound. frontiersin.orgnih.gov

Identification and Characterization of Polyketide Synthase (PKS) Gene Clusters

Precursor Incorporation and Metabolic Flux Analysis

The biosynthesis of this compound involves the dimerization of two identical C10 ketoacid units. nih.gov Studies involving the cultivation of P. vermiculatum have led to the isolation of several unsaturated aliphatic ketoacids from the broth, which are considered to be precursors in the biosynthetic pathway. researchgate.netnih.gov

Key precursors identified in the biosynthesis of this compound include:

Vermiculinic acid: This compound is believed to be the ultimate progenitor of this compound. nih.gov

Vermiculic acid: This acid is a direct precursor to vermiculinic acid. nih.gov

4-deoxovermiculic acid: Another related ketoacid isolated from the culture. nih.gov

Research suggests that vermiculinic acid, formed from the modification of vermiculic acid, undergoes a dimerization and macrolactonization process to form the final 16-membered diolide ring structure of this compound. nih.govresearchgate.net The pathway involves the formation of a γ-keto-α,β-unsaturated ester motif, which is a key intermediate. acs.org

While the precursor molecules have been identified, specific research on the metabolic flux analysis for this compound production is not extensively documented in the available literature. Such analysis would provide quantitative insights into the flow of carbon through the central metabolism to the final product, helping to identify potential bottlenecks and optimize production yields.

Comparative Biosynthetic Analysis with Structurally Related Macrodiolides

This compound belongs to a class of C2-symmetric macrodiolides, sharing structural similarities with other microbial metabolites. researchgate.netmdpi.com A comparative analysis of their biosynthetic pathways reveals common strategies for constructing the macrolide core.

CompoundProducing Organism (Typical)Structural ClassKey Biosynthetic Features
This compound Penicillium vermiculatum16-membered macrodiolideDimerization of C10 ketoacid units; PKS-derived. nih.govresearchgate.net
Elaiophylin Streptomyces spp.16-membered glycosylated macrodiolidePKS pathway; C2-symmetric diolide formation catalyzed by a unique thioesterase. nih.govmdpi.com
Pyrenophorin Pyrenophora avenae16-membered macrodiolidePKS pathway; contains a γ-keto-α,β-unsaturated ester motif similar to this compound precursors. acs.org
Conglobatin Streptomyces conglobatus18-membered macrodiolidePKS-derived; C2-symmetric structure formed by dimerization. researchgate.net
Bispolides Bipolaris sorokinianaMacrodiolidePKS-derived; often involves dimerization of hydroxy acid monomers. mdpi.comresearchgate.net

The biosynthesis of these C2-symmetric macrodiolides generally involves a Type I Polyketide Synthase (PKS) that assembles a monomeric acyl chain. nih.gov A key step in the pathway is the dimerization and subsequent cyclization of two of these monomer units to form the characteristic diolide (double ester) ring. In the case of elaiophylin, a specific thioesterase domain has been identified as being responsible for catalyzing this crucial dimerization and macrolactonization step. nih.govmdpi.com This suggests that a similar enzymatic machinery, likely involving a specialized thioesterase, is responsible for the final assembly of this compound from its vermiculinic acid precursors.

Regulation of this compound Production in Microbial Systems

The production of secondary metabolites like this compound is a tightly regulated process, influenced by a variety of external and internal signals. The biosynthesis is often triggered in response to specific environmental cues or at particular stages of the fungal life cycle.

Environmental and Nutritional Influences on Secondary Metabolite Biosynthesis

The biosynthesis of this compound by Penicillium vermiculatum is highly responsive to the composition of the culture medium. nih.gov Both the quantity and quality of production can be manipulated by altering nutritional components. researchgate.netnih.gov

FactorInfluence on this compound Production
Carbon Source The type and concentration of the carbon source are critical. P. vermiculatum produces this compound when cultivated on a saccharose-based medium. researchgate.netnih.gov In contrast, using glucose as the primary carbon source shifts production towards a different metabolite, vermistatin (B192645). researchgate.netnih.gov
Nitrogen Source The availability and type of nitrogen source also control the biosynthesis of this compound. researchgate.netnih.gov Cornsteep liquor, a complex nitrogen source, has been shown to influence the quality of the biosynthesis. nih.gov
Metal Ions The concentration of specific metal ions, such as Fe³⁺ and Cu²⁺, affects the production levels of this compound. researchgate.netnih.gov The specific effect of these ions is also dependent on the carbon source being utilized. nih.gov
Electron Transport Compounds capable of participating in electron transport have been observed to generally stimulate the production of this compound. researchgate.netnih.gov

General environmental factors such as temperature, pH, light, and aeration are known to significantly impact fungal secondary metabolism, although specific studies detailing their precise effects on this compound production are limited. oliptek.comphytojournal.comresearchgate.net

Molecular Mechanisms Governing Biosynthetic Gene Expression

The genetic blueprint for this compound production is expected to be located within a biosynthetic gene cluster (BGC). In fungi, genes encoding the enzymes for a specific metabolic pathway are typically clustered together on a chromosome, allowing for coordinated regulation. mdpi.com While the specific BGC for this compound has not been explicitly detailed in published research, its structure and regulation can be inferred from well-characterized polyketide clusters.

A putative this compound BGC would likely contain:

A Polyketide Synthase (PKS) gene: The core gene responsible for synthesizing the polyketide backbone of the monomeric precursor. mdpi.com

Tailoring enzyme genes: Genes encoding for enzymes like oxidases, reductases, and transferases that modify the PKS product to create the final vermiculinic acid precursor.

A Thioesterase (TE) gene: A crucial gene encoding the enzyme that would likely catalyze the dimerization and macrolactonization of the precursors to form the final C2-symmetric structure. nih.govmdpi.com

Regulatory genes: Genes encoding transcription factors that control the expression of the entire cluster in response to nutritional or environmental signals.

Transporter genes: Genes for proteins that export the final this compound product out of the cell.

The expression of such BGCs is often controlled by both pathway-specific regulators and global regulators that respond to broader cellular signals like nutrient starvation or stress. mdpi.comfrontiersin.org The shift in metabolite production from this compound to vermistatin based on the carbon source strongly suggests a sophisticated genetic switch that controls the differential expression of biosynthetic pathways at the molecular level. researchgate.netnih.gov

Chemical Synthesis and Analog Development of Vermiculin

Total Synthesis Strategies of Vermiculin

The total synthesis of this compound has been approached through several innovative strategies, reflecting the evolution of synthetic organic chemistry. These approaches aim to efficiently construct the C2-symmetric macrodiolide core and install the requisite functional groups with high stereocontrol. researchgate.net

Retrosynthetic Disconnections and Key Synthetic Intermediates

Retrosynthetic analysis of this compound reveals several possible disconnections, with most strategies converging on the dimerization of a C10 hydroxy acid precursor. A common retrosynthetic approach for this compound (and the related natural product pyrenophorin) involves disconnecting the macrocycle at the two ester linkages. dntb.gov.uaresearchgate.netlookchem.com This leads to a key hydroxy acid intermediate which can be dimerized in a later step.

One notable total synthesis of (+)-vermiculin utilized (S)-epoxy bromide as a key starting material. uwindsor.ca This chiral building block allows for the stereocontrolled introduction of one of the stereocenters present in the natural product. The synthesis proceeded through a series of steps including the coupling of 2-lithio-1,3-dithiane with the epoxy bromide, highlighting the use of dithiane chemistry in constructing key fragments. uwindsor.ca

Advanced Synthetic Methodologies Applied to this compound (e.g., Umpolung Strategy, Catalytic Approaches, Macrocyclization)

The synthesis of this compound has served as a platform for the application and development of advanced synthetic methodologies.

Umpolung Strategy: The concept of "umpolung," or the reversal of polarity of a functional group, has been instrumental in the synthesis of this compound. numberanalytics.com Specifically, the use of 1,3-dithianes as acyl anion equivalents provides a powerful tool for carbon-carbon bond formation that would otherwise be challenging. dnmfaizpur.org In the synthesis of this compound, a dithiane-derived carbanion is reacted with an electrophile, effectively reversing the normal electrophilic nature of the carbonyl carbon. dnmfaizpur.orgslideshare.net This strategy was famously used in a one-pot preparation of a multifunctional intermediate that was then elaborated to this compound. dnmfaizpur.org The dithiane not only acts as an umpolung reagent but can also serve as a protecting group for a carbonyl functionality, which is later unmasked under hydrolytic conditions. uwindsor.ca

Catalytic Approaches: Modern catalytic methods have offered more efficient and atom-economical routes to this compound. A concise total synthesis of (−)-vermiculine was achieved using a rhodium-catalyzed C2-symmetric dimerization strategy as the key step to construct the macrocyclic core. researchgate.net This approach significantly shortened the synthetic sequence to just seven steps from commercially available starting materials. researchgate.net The late-stage modifications in this synthesis featured a double metathesis homologation and a double Wacker-type oxidation to install the final functionalities. researchgate.net The use of catalysis in organic synthesis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and environmentally benign alternatives. umontreal.ca Asymmetric catalysis, in particular, is crucial for the enantioselective synthesis of chiral molecules like this compound. frontiersin.org

Macrocyclization: The final ring-closing step to form the 16-membered macrodiolide is a critical transformation in the synthesis of this compound. Various macrocyclization techniques have been employed. The Mitsunobu reaction, involving the dimerization of a hydroxy acid precursor with an azodicarboxylate and triphenylphosphine, has been a common method. researchgate.net This reaction proceeds with inversion of configuration at the stereocenter of the alcohol. researchgate.net Other macrocyclization strategies include transition metal-catalyzed reactions. rsc.org For example, recent advances have seen the development of Pd-catalyzed remote meta-C–H olefination for macrocyclization. rsc.org The development of efficient macrocyclization methods is an active area of research, with new strategies continually emerging. bham.ac.ukchemrxiv.org

Design and Synthetic Pathways for this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is driven by the desire to explore structure-activity relationships (SAR) and to potentially improve its biological profile. nih.gov

Semisynthetic Modifications and Transformations

Semisynthesis, which involves the chemical modification of a natural product, is a common strategy for generating analogues. eupati.eu This approach leverages the complex scaffold provided by nature and introduces diversity through targeted chemical reactions. nih.gov For this compound, this could involve modifications of its existing functional groups. For example, the hydrogenation of this compound can yield tetrahydrothis compound, a derivative with different biological activities. smolecule.com The carbonyl groups and double bonds present in the this compound structure offer handles for a variety of chemical transformations.

The general principle of semisynthesis is to start with a readily available natural product and perform a limited number of high-yielding chemical steps to create new compounds. eupati.eunih.gov This can be more efficient than a full total synthesis for each new analogue.

Chemoenzymatic Synthetic Routes for Structural Diversification

Chemoenzymatic synthesis combines the selectivity of enzymes with the flexibility of chemical synthesis to create novel molecules. mdpi.com Enzymes can be used to perform specific transformations, such as hydroxylations or glycosylations, on a synthetic intermediate or the natural product itself. umontreal.ca This approach allows for the introduction of structural diversity that may be difficult to achieve through purely chemical means. nsf.govuq.edu.au

For instance, a chemoenzymatic strategy could be envisioned for this compound where a synthetic precursor is subjected to an enzymatic reaction to introduce a new functional group, followed by further chemical modifications. nih.gov This modular approach can rapidly generate a library of analogues for biological screening. nsf.gov Lipases, for example, are a class of enzymes that are widely used in the chemoenzymatic synthesis of pharmaceuticals due to their stability and selectivity. mdpi.com

Diversity-Oriented Synthesis (DOS) Approaches to this compound Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex molecules from simple starting materials. nih.govscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS aims to create a library of compounds with varied scaffolds, stereochemistry, and functional groups. cam.ac.ukfrontiersin.org

A DOS approach to this compound scaffolds would involve designing a synthetic sequence with branching points, where a common intermediate can be diverted into different reaction pathways to produce a range of macrocyclic structures. nih.gov This could involve varying the ring size, the nature of the linking groups (e.g., esters, amides), and the substituents on the macrocycle. The goal of DOS is to explore a larger area of chemical space to discover new molecules with interesting biological properties. rsc.org The principles of DOS emphasize the efficient and simultaneous synthesis of multiple compounds. scispace.com

Molecular and Cellular Mechanisms of Action of Vermiculin

Immunomodulatory Effects at the Cellular and Subcellular Levels

Vermiculin has been shown to possess immunosuppressive properties. researchgate.netwikipedia.org Studies have investigated its effects on immune cells and the intracellular signaling pathways that govern immune responses. researchgate.netacs.org

Modulation of Specific Immune Cell Functions in in vitro Systems

In vitro studies have demonstrated that this compound can modulate the function of specific immune cells. For instance, it has been reported to potently inhibit the proliferation of human and rat T lymphocytes in vitro. acs.org This inhibition of T cell division is considered essential for an effective immune response. acs.org Another study on elaiophylin (B1671157), a macrodiolide structurally related to this compound, showed a potent inhibitory effect on the activation of B cells by lipopolysaccharide and the proliferation of mouse splenic lymphocytes stimulated by mitogens. mdpi.com While this study focused on a related compound, it suggests a potential for macrodiolides like this compound to impact multiple lymphocyte types.

Perturbation of Intracellular Signaling Pathways and Molecular Events

This compound and its analogues have been shown to broadly inhibit innate immune signaling pathways. researchgate.net Research suggests that certain this compound analogues can impair the STING-TBK1 interaction, a crucial step in the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the subsequent induction of type-I interferons. researchgate.net The cGAS-STING pathway is a key component of innate immunity, and its modulation can have significant effects on immune responses. researchgate.net Interference with this pathway can impact host defense mechanisms triggered by the recognition of nucleic acids. researchgate.net

Cellular Proliferation and Programmed Cell Death Modulation

This compound has demonstrated effects on cellular proliferation and the induction of programmed cell death, particularly in the context of cancer cells. researchgate.net

Inhibition of Cellular Proliferation in Model Cell Lines

This compound has been shown to inhibit cellular proliferation in various model cell lines. While direct data on this compound's IC50 values across a broad panel of cell lines were not extensively detailed in the search results, related macrodiolides and other natural products with similar reported activities provide context. For example, an analogue of VER-50589, a known Hsp90 inhibitor, robustly repressed the proliferation of six human tumor cell lines with nanomolar IC50 values. researchgate.net Additionally, crude extracts containing compounds from Suaeda vermiculata have shown effectiveness against MCF-7 breast cancer cell proliferation in vitro. core.ac.uk These findings, while not exclusively focused on this compound itself, highlight the potential for macrodiolides and compounds from related sources to exert antiproliferative effects.

Induction of Specific Programmed Cell Death Pathways (e.g., Mitochondrial Apoptosis)

This compound and related macrodiolides have been implicated in the induction of programmed cell death, specifically through the mitochondrial pathway. mdpi.comresearchgate.net Studies on novel tetraene macrodiolides, which share structural features with this compound, have shown they are effective inducers of mitochondrial apoptosis in Jurkat cells (immortalized T-cells). mdpi.comresearchgate.net These compounds directly affect mitochondrial biogenesis by dissociating oxidation and phosphorylation and causing the release of cytochrome c into the cytosol, a key event in initiating the mitochondrial apoptosis pathway. mdpi.com The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, including modulating mitochondrial membrane potential and cytochrome c release. nih.gov Activation of caspase enzymes, particularly Caspase-3, is a downstream event in the apoptotic cascade triggered by cytochrome c release. nih.gov

Alterations in Cell Cycle Progression Dynamics

Compounds with antiproliferative activity, including some natural products, can influence cell cycle progression. While specific details on this compound's direct effects on cell cycle dynamics were limited in the search results, studies on related compounds offer insights. For instance, an analogue of VER-50589 was able to arrest the tumor cell cycle in the G0/G1 phase. researchgate.net Another compound, FW-04-806, a bis-oxazolyl macrolide, caused G2/M cell cycle arrest in breast cancer cell lines. researchgate.net These examples from related natural products suggest that this compound, as a macrodiolide with antiproliferative effects, may also exert its activity by altering cell cycle progression at specific checkpoints.

Compound Information

Compound NamePubChem CID
This compound5467645 wikidata.orgnih.gov

Data Tables

Interactions with Defined Biological Targets

Understanding the specific molecules or structures within cells that this compound interacts with is crucial for elucidating its mechanism of action. Research in this area aims to identify this compound-binding partners and characterize the nature of these interactions.

Identification and Characterization of this compound-Binding Proteins

The identification of proteins that bind to this compound is a key step in determining its molecular targets. While comprehensive data on specific this compound-binding proteins is limited in the provided search results, related studies on other macrodiolides and compounds with similar structural features offer potential avenues for investigation. For instance, conglobatins, another family of C2-symmetric macrodiolides, have been shown to be Hsp90 inhibitors. researchgate.netresearchgate.net Additionally, studies on immunomodulatory compounds have utilized photoaffinity labeling and proteomic characterization to identify targets like the monocarboxylate transporter MCT1 (SLC16A1). acs.org These approaches could potentially be applied to this compound research to identify its binding partners within target cells.

Ligand-Target Binding Kinetics and Thermodynamics

Detailed information regarding the kinetics and thermodynamics of this compound binding to its biological targets, such as association constants (Ka), dissociation constants (Kd), and thermodynamic parameters (e.g., ΔG, ΔH, ΔS), is not explicitly provided in the search results. Such data are essential for quantifying the strength and nature of the this compound-target interaction and understanding the binding mechanism. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are typically used to obtain this type of data for ligand-target interactions.

Enzymatic Activity Modulation and Inhibition Profiles

This compound's mechanism of action may involve the modulation or inhibition of specific enzymatic activities. Although direct evidence of this compound's enzymatic targets is not detailed in the provided snippets, the structural similarity of this compound to other bioactive natural products suggests potential interactions with enzymes involved in various cellular pathways. For example, other macrodiolides have shown diverse biological activities, including enzyme inhibition. mdpi.com Further research is needed to identify which enzymes, if any, are modulated or inhibited by this compound and to determine the profiles of these interactions (e.g., IC50 values, type of inhibition).

Antibacterial Activities and Associated Molecular Mechanisms

This compound has been reported to possess antibacterial properties. researchgate.netresearchgate.netresearchgate.net Research in this area focuses on evaluating its efficacy against various bacterial strains and elucidating the cellular processes it disrupts.

Inhibition of Bacterial Growth and Viability in in vitro Assays

In vitro assays are used to assess the ability of this compound to inhibit bacterial growth and affect bacterial viability. This compound has been shown to inhibit the growth of some Gram-positive bacteria. researchgate.net While specific minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of bacteria is not extensively detailed in the search results, studies on related macrodiolides like elaiophylins have provided MIC values against various drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.com These studies often involve exposing bacterial cultures to different concentrations of the compound and measuring growth inhibition.

Table 1: Illustrative Antibacterial Activity Data (Based on related Macrodiolides)

CompoundBacterial StrainMIC (µg/mL)Source Type
ElaiophylinMRSA strain 11Search Result mdpi.com
ElaiophylinVRE strain 14Search Result mdpi.com
ElaiophylinMethicillin resistant S. epidermidis2Search Result mdpi.com

Disruption of Specific Cellular Processes within Bacterial Systems

The molecular mechanisms by which this compound exerts its antibacterial effects are not fully elucidated in the provided information. While it is known to reduce bacterial growth, its specific mode of action within the prokaryotic cell has not yet been resolved. researchgate.net Antibacterial agents can disrupt various essential bacterial processes, including cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways. nih.govsemanticscholar.org Further research is required to pinpoint the specific cellular targets and pathways in bacteria that are affected by this compound treatment.

Structure Activity Relationship Sar Studies of Vermiculin and Its Analogues

Elucidation of Pharmacophores and Essential Structural Motifs for Biological Activity

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and trigger its biological response. Identifying the pharmacophore of vermiculin involves determining which parts of its complex macrocyclic structure, including the lactone rings, double bonds, and ketone groups, are critical for its various activities, such as antibacterial or immunomodulatory effects. While detailed pharmacophore models specifically for this compound were not extensively found in the search results, SAR studies on similar macrodiolides, like elaiophylins, indicate that the macrocyclic ring size and the presence and position of functional groups such as hydroxyls and carbonyls are important for biological activity. nih.gov The C2-symmetric 16-membered ring structure is a common feature among bioactive macrodiolides including this compound, suggesting its importance as a core structural motif. nih.govacs.org The presence of α,β-unsaturated carbonyl systems within the macrocycle may also play a role in reactivity and interaction with biological targets.

Impact of Stereochemical Configurations on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact its biological activity by influencing how it interacts with chiral biological targets like proteins and enzymes. physionet.org this compound itself exists as specific stereoisomers, such as (-)-vermiculine. wikipedia.orgresearchgate.netnih.gov The synthesis of enantiomerically pure forms of this compound and its analogues allows for the investigation of how the absolute and relative configurations of chiral centers within the molecule affect its potency and selectivity towards different biological targets. Studies on the synthesis of this compound and related macrodiolides highlight the importance of stereocontrolled reactions to obtain specific isomers, implying that stereochemistry is a critical factor in their biological profiles. uwindsor.caresearchgate.netethz.chae-info.org For instance, the biological activities of derivatives with altered stereochemistry can be compared to the naturally occurring isomer to understand the role of specific chiral centers.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the structural properties of a series of compounds and their biological activities. wikipedia.orgmdpi.comnih.gov By quantifying various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with biological data (e.g., IC50 values, MIC values), QSAR models can predict the activity of new, untested analogues and provide insights into the structural features that are favorable or unfavorable for activity. collaborativedrug.commdpi.comnih.gov While specific QSAR models for this compound were not detailed in the provided search results, the principles of QSAR have been applied to other classes of compounds to predict various biological activities, including antifungal activity. mdpi.comresearchgate.netnih.gov Applying QSAR to this compound derivatives would involve:

Defining a relevant biological activity endpoint (e.g., inhibition of a specific enzyme, cytotoxicity against a particular cell line).

Compiling a dataset of this compound analogues with known structures and measured biological activities.

Calculating molecular descriptors for each compound.

Developing a statistical model that correlates the descriptors with the biological activity.

Validating the model using internal and external test sets.

Such models could help guide the synthesis of new this compound analogues with improved properties.

Application of Computational Chemistry Approaches in SAR Prediction and Validation

Computational chemistry plays a vital role in modern SAR studies by providing tools to predict and validate the biological activity of compounds based on their structures. upenn.edufmhr.orgresearchgate.net Techniques such as molecular docking can simulate the binding of this compound and its analogues to potential biological targets, providing insights into the likely binding pose and interaction energies. nih.govupenn.edufmhr.org This can help explain observed SARs and predict the activity of new compounds. Molecular dynamics simulations can further explore the stability of the ligand-target complex and the conformational changes involved in binding. fmhr.org In silico screening of virtual libraries of this compound analogues can identify promising candidates for synthesis and experimental testing. upenn.edufmhr.org Furthermore, computational methods can be used to calculate molecular descriptors for QSAR modeling and to analyze the structural properties that contribute to activity. fmhr.orgresearchgate.net While specific computational studies on this compound's interaction with its targets were not extensively detailed in the search results, computational chemistry approaches are widely used in drug discovery to understand ligand-protein interactions and optimize compounds. cbcs.sefmhr.orgcecam.org

Advanced Research Methodologies for Vermiculin Investigation

High-Resolution Analytical Techniques for Structural Characterization and Quantification

Precise determination of the chemical structure and accurate quantification of vermiculin in various matrices are fundamental steps in its investigation. High-resolution analytical techniques play a pivotal role in achieving this.

Advanced Spectroscopic Methods (e.g., High-Field NMR, High-Resolution Mass Spectrometry for complex interaction analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including natural products like this compound. Both one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR techniques are employed. 2D NMR methods, such as HSQC, HMBC, and COSY, provide crucial information about the connectivity of atoms and the spatial arrangement of the molecule, enabling the complete assignment of signals and confirmation of the proposed structure. mdpi.comamazonaws.comresearchgate.net High-field NMR spectrometers offer increased sensitivity and resolution, which are particularly beneficial when dealing with limited sample quantities or complex spectral overlaps. mdpi.com

Mass Spectrometry (MS), especially in its high-resolution forms (HRMS) and coupled with chromatographic separation (LC-MS, LC-HRMS), is essential for determining the accurate molecular weight of this compound and analyzing its fragmentation patterns. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting selected ions and analyzing the resulting fragments, which is valuable for confirming substructures and identifying modified or related compounds. nih.gov The combination of high-resolution mass spectrometry with advanced chromatographic techniques allows for the detection and characterization of this compound even in complex biological extracts. mdpi.comnih.gov

Chromatographic Separation Techniques for Isolation and Purity Assessment in Research

Chromatographic techniques are crucial for the isolation and purification of this compound from its natural sources or fermentation broths, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative separation of this compound from other co-occurring compounds. nih.govnih.gov Different stationary phases and mobile phase systems can be optimized to achieve high resolution and efficient separation. Thin-Layer Chromatography (TLC) can be used for rapid screening and monitoring of purification steps. researchgate.net Column chromatography, utilizing various stationary phases like silica (B1680970) gel or reversed-phase materials, is often employed for larger-scale purification of this compound. These techniques are vital for obtaining highly pure samples required for detailed structural analysis and biological assays. researchgate.net

Molecular Biology and Genetic Engineering Approaches for Biosynthetic Pathway Manipulation

Understanding and manipulating the biosynthetic pathway of this compound can lead to increased production, the generation of analogs, or the elucidation of regulatory mechanisms. Molecular biology and genetic engineering approaches are fundamental to these investigations.

Gene Knockout and Heterologous Expression Studies in Producer Organisms

Investigating the genes involved in this compound biosynthesis often involves gene knockout studies in the native producer organism, such as Penicillium vermiculatum. By selectively deleting or disrupting specific genes hypothesized to be part of the biosynthetic gene cluster, researchers can observe the effect on this compound production and identify the function of the knocked-out gene. mdpi.com The absence of this compound or the accumulation of pathway intermediates after a gene knockout provides strong evidence for the gene's role in the pathway. mdpi.com

Heterologous expression involves cloning the entire this compound biosynthetic gene cluster or individual genes into a different host organism, such as Escherichia coli or Saccharomyces cerevisiae, which may be easier to manipulate genetically. mdpi.comd-nb.info This allows for the reconstitution of the biosynthetic pathway in a controlled environment, facilitating the identification of necessary genes and enzymes, and potentially enabling higher yields of this compound or pathway intermediates. mdpi.com Heterologous expression is particularly useful for studying silent gene clusters that are not expressed under standard laboratory conditions in the native producer. mdpi.com

CRISPR/Cas-Mediated Genome Editing for Pathway Engineering

CRISPR/Cas systems have revolutionized genetic engineering and are powerful tools for manipulating the genome of this compound-producing organisms. d-nb.infonih.govfrontiersin.org This technology allows for precise, targeted modifications to the DNA, including gene knockouts, gene insertions, or the introduction of specific mutations within biosynthetic genes. d-nb.infonih.gov CRISPR/Cas-mediated genome editing can be used to efficiently inactivate genes in the this compound biosynthetic pathway to confirm their function or to engineer the pathway for improved production or the creation of novel this compound derivatives. frontiersin.orgnih.gov It offers a more precise and efficient alternative to traditional gene targeting methods. nih.gov

In Vitro Cellular Assays for Comprehensive Biological Activity Profiling

In vitro cellular assays are widely used to evaluate the biological activities of this compound and understand its mechanisms of action at the cellular level. scilifelab.senih.govfrontiersin.orgscielo.sa.cr These assays involve exposing various cell lines to this compound and measuring specific cellular responses. scilifelab.sefrontiersin.org

Comprehensive biological activity profiling can involve a range of assays, including those assessing cytotoxicity, cell proliferation, apoptosis, cell cycle arrest, and modulation of specific signaling pathways. scilifelab.senih.govfrontiersin.org High-throughput screening (HTS) formats using microplate-based technologies allow for the rapid testing of this compound against a large panel of cell lines or under different conditions, providing a broad overview of its biological effects. scilifelab.sefrontiersin.org Cellular assays can also be designed to investigate specific interactions, such as the inhibition of enzymes or the modulation of protein activity, providing insights into the molecular targets of this compound. nih.govcriver.com These in vitro approaches are essential for characterizing the biological potential of this compound and guiding further research. scielo.sa.cr

High-Throughput Cell-Based Phenotypic Screening

High-Throughput Screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical and/or biological compounds against a specific biological target or for a desired phenotypic effect bmglabtech.com. Cell-based phenotypic screening, a form of HTS, involves evaluating the observable effects (phenotypes) of compounds on cultured cells technologynetworks.com. This approach is valuable because it allows researchers to assess a compound's activity in a more biologically relevant cellular context, without necessarily needing prior knowledge of a specific molecular target technologynetworks.comnih.gov.

In the context of this compound, high-throughput cell-based phenotypic screening could be employed to identify specific cellular responses induced by the compound. This might involve screening this compound against various cell lines to observe effects on cell viability, morphology, differentiation, or other cellular processes relevant to its known or suspected activities, such as immunomodulation or antibacterial effects wikipedia.orgsmolecule.com. While the search results mention phenotypic screening in general drug discovery and for other compound classes technologynetworks.comnih.govlifechemicals.commdpi.comnih.gov, a direct application of high-throughput cell-based phenotypic screening specifically for this compound was not detailed in the provided snippets. However, the methodology itself is well-established for identifying bioactive compounds and understanding their cellular impact technologynetworks.comnih.gov. Advances in high-content imaging and automated data analysis enhance the power of this approach, allowing for the simultaneous measurement of multiple phenotypic parameters technologynetworks.comnih.govnih.gov.

Mechanistic Biochemical Assays for Target Validation

Once a compound shows a desired phenotypic effect in cell-based screening, mechanistic biochemical assays are crucial for understanding the underlying molecular interactions and validating potential targets sygnaturediscovery.combioduro.comnuvisan.com. These assays measure the direct interaction between a drug candidate and a biological target, such as an enzyme or receptor, to determine binding affinity, enzyme activity, or mechanism of action bioduro.comgd3services.com. Target validation is a critical step to confirm that modulating the identified target produces the desired therapeutic benefit sygnaturediscovery.comnih.gov.

Biochemical assays can take various forms, including enzyme activity assays, binding assays (e.g., for protein-protein, protein-DNA, or protein-RNA interactions), and immunoassays nuvisan.comgd3services.commedinadiscovery.com. These assays can be developed for high-throughput formats to efficiently test compound interactions with purified or recombinant target molecules nuvisan.commedinadiscovery.com. While the search results discuss the importance and types of biochemical assays in drug discovery and target validation sygnaturediscovery.combioduro.comnuvisan.comgd3services.commedinadiscovery.com, specific mechanistic biochemical assays applied to this compound were not explicitly described. Given this compound's reported biological activities, potential biochemical assays could include those investigating its effects on enzymes involved in immune signaling pathways or essential bacterial processes, depending on the specific research focus smolecule.com. Techniques such as ELISA, western blotting, and immunohistochemistry can also be used to assess target expression and localization, further supporting target validation rapidnovor.com.

Bioinformatic and Computational Tools for Pathway Discovery and Target Prediction

Bioinformatic and computational tools play an increasingly vital role in modern drug discovery, complementing experimental approaches by enabling the analysis of large datasets, prediction of biological activities, and identification of potential targets and affected pathways beilstein-journals.orgfrontiersin.orgnih.gov. These tools can be used for various purposes, including analyzing genomic and proteomic data, predicting drug-target interactions, and mapping compounds to biological pathways plos.orgfrontiersin.orgnih.govnih.gov.

For this compound, bioinformatic analysis could involve examining the genome of the producing organism (Penicillium vermiculatum or Streptomyces species) to identify the biosynthetic gene clusters responsible for its production acs.orgnih.govscienceopen.com. This can provide insights into the enzymes and pathways involved in this compound biosynthesis acs.orgnih.gov. Computational tools can also be used for target prediction, especially when the molecular target of a compound is unknown (an "orphan ligand") nih.govnih.gov. Methods such as ligand-based approaches (based on chemical structure similarity) and structure-based approaches (docking the compound to potential protein targets) can suggest proteins that this compound might interact with beilstein-journals.orgnih.govfrontiersin.orgchemrxiv.org. Pathway discovery tools can help integrate data from various experiments (e.g., gene expression profiling in response to this compound treatment) to identify the biological pathways that are modulated by the compound nih.gov. While the search results mention bioinformatic analysis in the context of studying microbial communities and other natural products nih.govscienceopen.comresearchgate.net, and discuss computational target prediction methods in general beilstein-journals.orgfrontiersin.orgnih.govplos.orgfrontiersin.orgnih.govchemrxiv.orgescholarship.org, specific applications of these tools for this compound pathway discovery or target prediction were not detailed. However, these methodologies are broadly applicable to understanding the biological mechanisms of small molecules like this compound beilstein-journals.orgfrontiersin.orgnih.gov.

Future Directions and Emerging Research Avenues

Exploration of Untapped Biosynthetic Potential and Advanced Pathway Engineering Strategies

The biosynthesis of vermiculin, like other polyketide natural products, involves complex enzymatic machinery, primarily polyketide synthases (PKSs). researchgate.netmdpi.com Understanding and manipulating these biosynthetic pathways is a key area for future research. While the biosynthetic origin of some related bacterial diolides has been elucidated, the fungal process for generating the 16-membered ring diolide scaffold of compounds like this compound remains less understood. acs.org

Future directions include the comprehensive identification and characterization of all genes and enzymes involved in this compound biosynthesis in its producing organisms, such as Penicillium vermiculatum and Streptomyces species. researchgate.netnih.gov This involves genome mining to uncover the relevant biosynthetic gene clusters (BGCs). mdpi.comnih.gov Phylogenetic analysis of gene cluster domains can provide insights into the biosynthetic rationale and how a single pathway might yield diverse structures. researchgate.net

Advanced pathway engineering strategies can then be applied to:

Enhance this compound production titers through optimizing culture conditions and genetic manipulation of regulatory elements. researchgate.netnih.govresearchgate.net The biosynthesis of this compound and vermistatin (B192645) in Penicillium vermiculatum, for instance, is known to be influenced by carbon and nitrogen sources, as well as metal ions like Fe³⁺ and Cu²⁺. nih.gov

Generate novel this compound analogs with potentially improved or altered biological activities by modifying the biosynthetic machinery or introducing genes from other pathways. smolecule.comresearchgate.netnih.gov The structural variations observed in related macrodiolides, such as elaiophylins, suggest that relaxed substrate specificity of PKSs can lead to diverse analogs. mdpi.com Techniques like the Umpolung strategy and catalytic methods have been explored for the synthesis of this compound and its derivatives. smolecule.com

Understand the enzymatic mechanisms, particularly those involved in macrocyclization and the formation of the unique cyclic diester moiety. researchgate.netmdpi.com The role of thioesterases (TEs) in the formation of C₂-symmetric diolides is of particular interest. researchgate.netmdpi.com

Data from such studies could potentially be presented in tables detailing gene clusters identified, enzymes characterized, and the yields of this compound and its analogs under different engineered conditions.

Discovery of Novel Biological Activities and Ecological Roles

While this compound is known for its antibacterial and immunomodulatory effects, further research is needed to fully explore its biological spectrum and ecological significance. smolecule.com

Future research avenues include:

Screening this compound and its derivatives for novel biological activities, such as antifungal, antiviral, antiparasitic, or anticancer properties. researchgate.netmdpi.commdpi.com Some macrodiolides, including this compound, have shown antibacterial properties, while others like conglobatins exhibit antitumor activity. mdpi.comresearchgate.net Elaiophylins, a related class, demonstrate a wide range of activities including antimicrobial, antihelminthic, immunodepressant, anti-inflammatory, and antiviral effects. mdpi.commdpi.com

Investigating the mechanisms of action underlying its known and newly discovered biological activities at a molecular level. Studies have already begun to reveal how this compound interacts with cellular components and modulates immune cell function. smolecule.com

Exploring the ecological roles of this compound in the natural environment. As a secondary metabolite produced by fungi and bacteria, this compound likely plays a role in microbial interactions, defense mechanisms, or communication within its ecosystem. google.com Research on endophytes, for example, has linked them to the production of compounds like this compound that may influence plant-pest interactions. google.com Understanding these roles can provide insights into the evolutionary pressures that shaped its biosynthesis and activity.

Detailed research findings in this area could be presented in tables summarizing the biological activities tested, the concentrations at which they are effective, and the specific target organisms or pathways identified.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology

A comprehensive understanding of this compound biology requires integrating data from multiple "omics" layers. nih.govquanticate.com

Future research should focus on applying multi-omics approaches, including:

Genomics and transcriptomics to understand the genetic potential for this compound biosynthesis and the regulation of gene expression under different environmental conditions or during interactions with other organisms. nih.govquanticate.com

Proteomics to identify and quantify the enzymes involved in biosynthesis, transport, and modification of this compound, as well as cellular proteins affected by this compound exposure. nih.govquanticate.com

Metabolomics to profile the complete set of small molecules produced by the organism, providing a broader context for this compound biosynthesis and identifying potential precursors or related compounds. nih.govquanticate.com

Integrating these datasets using advanced bioinformatics and computational tools to build systems-level models of this compound production, regulation, and biological function. nih.govfrontiersin.orgnih.gov This can help to uncover complex interactions and regulatory mechanisms. nih.gov

Integrating multi-omics data presents challenges in data handling and interpretation, requiring robust integrative frameworks. quanticate.comnih.gov However, it holds the potential to reveal molecular markers associated with biological processes and identify regulatory units across different omics layers. frontiersin.orgnih.gov

While specific multi-omics data for this compound may be limited currently, future studies could generate data tables showing changes in gene expression, protein abundance, and metabolite profiles correlated with this compound production or activity.

Development of this compound and its Analogues as Molecular Probes for Fundamental Biological Research

The unique structure and biological activities of this compound make it a potential candidate for development as a molecular probe to study fundamental biological processes. researchgate.netnih.gov

Future directions include:

Chemically modifying this compound to incorporate reporter tags (e.g., fluorescent labels, affinity tags) without abolishing its biological activity. nih.govrsc.org

Utilizing labeled this compound or its active analogs to identify and characterize its specific cellular targets and binding partners. This can help elucidate the molecular mechanisms underlying its immunomodulatory or antibacterial effects. smolecule.comresearchgate.net

Developing this compound-based probes to visualize and track specific biological pathways or cellular events that are influenced by its activity. nih.gov Molecular imaging techniques, for instance, utilize molecular probes to visualize biological processes at a molecular level in living subjects. nih.gov

The development of such probes requires careful design to ensure specificity and retention at the target site. nih.gov Success in this area would provide valuable tools for cell biology, immunology, and infectious disease research.

Q & A

Q. What methodologies are recommended for identifying research gaps in Vermiculin studies?

To identify gaps, conduct a systematic literature review using databases like PubMed or SciFinder, focusing on unresolved mechanistic pathways, conflicting data in pharmacological studies, or under-explored applications (e.g., antiviral properties). Use frameworks such as PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry . Cross-reference primary sources to ensure novelty and avoid redundancy.

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis and characterization?

  • Controls : Include positive/negative controls for biological assays (e.g., cytotoxicity assays).
  • Sample size : Use power analysis to determine adequate biological replicates.
  • Characterization : Employ orthogonal techniques (e.g., NMR, HPLC-MS) for purity validation .
  • Documentation : Follow NIH guidelines for preclinical reporting, detailing reaction conditions, solvent purity, and spectroscopic parameters in supplementary materials .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. For small datasets, apply non-parametric methods like Kruskal-Wallis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Triangulation : Combine in vitro (e.g., kinase inhibition assays) and in vivo models (e.g., transgenic organisms) to validate pathways.
  • Data reanalysis : Apply sensitivity analysis to identify outlier datasets or batch effects.
  • Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .

Q. What methodological frameworks support the integration of multi-omics data in this compound’s pharmacodynamic profiling?

  • Transcriptomics : Use RNA-seq coupled with pathway enrichment tools (e.g., DAVID, KEGG) to identify gene networks modulated by this compound.
  • Proteomics : Apply TMT labeling and LC-MS/MS for quantitative protein expression analysis.
  • Integration : Leverage computational pipelines (e.g., WGCNA for co-expression networks) to map cross-omics interactions .

Q. How can researchers optimize synthetic protocols for this compound derivatives to enhance bioactivity?

  • Structure-activity relationship (SAR) : Systematically modify functional groups (e.g., hydroxyl, methyl) and assess activity via high-throughput screening.
  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Machine learning : Train models on existing SAR data to predict promising derivatives .

Q. What strategies are effective for elucidating this compound’s off-target effects in complex biological systems?

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated this compound probes.
  • CRISPR screens : Perform genome-wide knockout screens to identify synthetic lethal interactions.
  • Network pharmacology : Construct protein interaction networks to predict secondary targets .

Methodological Best Practices

Q. How should researchers address ethical considerations in preclinical this compound studies involving animal models?

  • 3Rs principle : Prioritize Replacement (cell-based models), Reduction (statistical power analysis), and Refinement (pain minimization).
  • IACUC compliance : Document protocols for anesthesia, euthanasia, and housing conditions in line with ARRIVE guidelines .

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound toxicity studies?

  • In vitro : Use organoids or 3D cell cultures for high-throughput screening of acute toxicity.
  • In vivo : Opt for zebrafish or murine models for systemic toxicity and pharmacokinetic profiling. Validate findings across species to mitigate translational gaps .

Q. How can researchers validate this compound’s mechanism of action using in silico modeling?

  • Molecular docking : Simulate ligand-receptor binding with AutoDock Vina or Schrödinger Suite.
  • MD simulations : Assess stability of this compound-target complexes using GROMACS or AMBER .

Data Presentation and Reproducibility

Q. How should researchers document this compound’s spectroscopic data to ensure reproducibility?

Provide full NMR assignments (δ in ppm, multiplicity), HRMS m/z values, and chromatograms (retention times, mobile phases). Deposit raw spectra in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.